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3-amino-3,4-dihydro-2H-quinolin-1-ol hydrochloride
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Overview
Description
3-amino-3,4-dihydro-2H-quinolin-1-ol hydrochloride is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3,4-dihydro-2H-quinolin-1-ol hydrochloride typically involves the cyclization of appropriate precursors under acidic conditions. One common method is the reaction of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde, followed by cyclodehydration in the presence of a strong acid . The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as solvent-free reactions and the use of eco-friendly catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-amino-3,4-dihydro-2H-quinolin-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2-one derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
3-amino-3,4-dihydro-2H-quinolin-1-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-amino-3,4-dihydro-2H-quinolin-1-ol hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-hydroxyquinoline: Known for its antimicrobial properties.
4-hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
2,4-dihydroxyquinoline: Exhibits significant biological activities.
Uniqueness
3-amino-3,4-dihydro-2H-quinolin-1-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
3-Amino-3,4-dihydro-2H-quinolin-1-ol hydrochloride is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the quinoline family, characterized by a bicyclic structure containing a nitrogen atom. Its chemical formula is C_9H_10ClN_1O, and its structural features allow it to interact with various biological macromolecules.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains. For instance, studies have shown that derivatives of quinoline compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
2. Anticancer Activity
The compound has also been explored for its anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of cancer cell lines, including human epidermoid carcinoma (A431) and breast cancer (MDA-MB-468) cells. The mechanism involves the inhibition of epidermal growth factor receptor (EGFR) activity, which is crucial for tumor growth .
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound can act as an enzyme inhibitor by binding to active sites on enzymes, thereby blocking their function. This is particularly relevant in its antimicrobial and anticancer activities .
- Cell Signaling Interference: It may disrupt cellular signaling pathways that are critical for cell division and survival, contributing to its anticancer effects .
Case Studies and Research Findings
Several studies have documented the effects of this compound in various biological contexts:
- Antimicrobial Study: A study evaluated the antimicrobial efficacy of 3-aminoquinoline derivatives against multiple bacterial strains. Results showed a dose-dependent inhibition of bacterial growth, highlighting its potential as a therapeutic agent in treating infections .
- Anticancer Research: In a recent investigation, derivatives of quinoline were tested for their ability to inhibit EGFR in cancer cells. The findings suggested that certain modifications to the quinoline structure could enhance anticancer potency, with some compounds exhibiting IC50 values in the low micromolar range .
- Anti-inflammatory Effects: Another study focused on the compound's ability to inhibit lipoxygenase (LOX), an enzyme involved in inflammatory processes. The results indicated promising LOX inhibitory activity, suggesting potential applications in managing inflammatory diseases .
Properties
Molecular Formula |
C9H13ClN2O |
---|---|
Molecular Weight |
200.66 g/mol |
IUPAC Name |
1-hydroxy-3,4-dihydro-2H-quinolin-3-amine;hydrochloride |
InChI |
InChI=1S/C9H12N2O.ClH/c10-8-5-7-3-1-2-4-9(7)11(12)6-8;/h1-4,8,12H,5-6,10H2;1H |
InChI Key |
LPJKYFBQDSTZGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C2=CC=CC=C21)O)N.Cl |
Origin of Product |
United States |
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